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Compound of Interest

Compound Name: (S)-Dodecyloxirane

Cat. No.: B15225399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-
Dodecyloxirane, also known as (S)-1,2-Epoxytetradecane. Due to the limited availability of
spectroscopic data specifically for the (S)-enantiomer, this document primarily presents data for
the racemic mixture of 1,2-Epoxytetradecane. It is crucial to note that while the gross structural
features will be identical, subtle differences in spectra may be observed when using chiral
spectroscopic techniques. This guide is intended to serve as a foundational resource for
researchers working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2-Epoxytetradecane.

Table 1: *"H NMR Spectroscopic Data of 1,2-
Epoxytetradecane
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~2.9 m 1H Oxirane CH
~2.7 t 1H Oxirane CH:z
~2.4 dd 1H Oxirane CH2
CH:z adjacent to
~1.5 m 2H _
oxirane
1.2-1.4 m 20H -(CH2)10-
0.88 t 3H -CHs

Note: Data is for the racemic mixture. In the presence of a chiral shift reagent, splitting of the
oxirane proton signals would be expected for the (S)- and (R)-enantiomers.

Table 2: *C NMR Spectroscopic Data of 1,2-
Epoxytetradecane
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Chemical Shift (8) ppm Assignment
~52.4 Oxirane CH
~47.1 Oxirane CH:z
~32.6 CHz adjacent to oxirane
~31.9 -(CHz2)10-
~29.7 -(CH2)10-
~29.6 -(CHz2)10-
~29.4 -(CHz2)10-
~29.3 -(CH2)10-
~26.1 -(CHz2)10-
~22.7 -(CH2)10-

141 -CHs3

Note: Data is for the racemic mixture.

Table 3: Infrared (IR) Spectroscopic Data of 1,2-
Epoxytetradecane

Wavenumber (cm~?) Intensity Assignment
2924 Strong C-H stretch (alkane)
2854 Strong C-H stretch (alkane)
1466 Medium C-H bend (alkane)
) C-O stretch (epoxide, ring
1250 Medium ]
breathing)
_ Epoxide ring C-O symmetric
913 Medium
stretch
835 Medium Epoxide ring C-H bend
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Table 4: Mass Spectrometry (MS) Data of 1,2-
Epoxytetradecane
mlz

Relative Intensity (%) Assignment
212 <5 [M]* (Molecular lon)
183 ~10 [M - C2Hs]*
111 ~30 [CeHas]*
97 ~50 [C7H13]*
83 ~70 [CeH11]*
71 ~80 [CsH11]*
57 ~90 [CaHs]*
43 100 [C3H7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 1,2-Epoxytetradecane (5-10 mg) is dissolved in deuterated
chloroform (CDClsz, ~0.7 mL) in a 5 mm NMR tube.

» 1H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,
typically at a frequency of 75 MHz or higher. Chemical shifts are reported in ppm relative to
the solvent peak of CDCls (77.16 ppm).

o Chiral NMR Analysis: To distinguish between the (S) and (R) enantiomers, a chiral solvating
agent or a chiral lanthanide shift reagent (e.g., Eu(hfc)s) can be added to the NMR sample.
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This induces diastereomeric interactions that can lead to the separation of signals for the
enantiomers, particularly for the protons on and adjacent to the chiral center.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat 1,2-Epoxytetradecane is placed between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned from 4000 to 400 cm~1. The data is
presented as transmittance (%) versus wavenumber (cm—1).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation from any impurities and for controlled introduction
into the ion source.

« lonization: Electron lonization (EI) is typically used, with an electron beam energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole or time-of-flight (TOF) analyzer. The detector records the relative
abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of (S)-Dodecyloxirane.
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Workflow for Spectroscopic Analysis of (S)-Dodecyloxirane
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Caption: Workflow for the spectroscopic analysis of (S)-Dodecyloxirane.

This guide provides a summary of the available spectroscopic data for dodecyloxirane and
outlines the standard experimental procedures for their acquisition. For researchers focused on
the specific stereochemistry of (S)-Dodecyloxirane, further analysis using chiral techniques is
highly recommended to confirm enantiomeric purity and to observe any subtle stereospecific
spectral differences.
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 To cite this document: BenchChem. [Spectroscopic Analysis of (S)-Dodecyloxirane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15225399#spectroscopic-data-nmr-ir-ms-of-s-
dodecyloxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b15225399#spectroscopic-data-nmr-ir-ms-of-s-dodecyloxirane
https://www.benchchem.com/product/b15225399#spectroscopic-data-nmr-ir-ms-of-s-dodecyloxirane
https://www.benchchem.com/product/b15225399#spectroscopic-data-nmr-ir-ms-of-s-dodecyloxirane
https://www.benchchem.com/product/b15225399#spectroscopic-data-nmr-ir-ms-of-s-dodecyloxirane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15225399?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15225399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

